1,4-Diphenoxybenzene

Electropolymerization Conducting Polymers Electroactive Thin Films

Researchers requiring a rigid, linear aromatic diether monomer for electropolymerization or melt-stable polyketone synthesis should procure 1,4-Diphenoxybenzene (CAS 3061-36-7). Substitution with the 1,3-isomer or diphenyl ether fails to yield the essential para-linked polymer architecture, leading to material failure. - Enables low-potential electropolymerization into PDPOB films with a high fluorescence quantum yield of 0.40 and uniform microsphere morphology (200 nm-1 µm). - Patent-validated nucleophilic comonomer for synthesizing melt-stable aromatic polyketones used in high-performance electrical insulation. - Essential precursor for tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) analytical standards for environmental monitoring.

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
CAS No. 3061-36-7
Cat. No. B1210776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenoxybenzene
CAS3061-36-7
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C18H14O2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H
InChIKeyUVGPELGZPWDPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenoxybenzene (CAS 3061-36-7): Para-Substituted Aromatic Diether for Electroactive Polymers and High-Performance Polyketones


1,4-Diphenoxybenzene (p-diphenoxybenzene, CAS 3061-36-7) is an aromatic diether consisting of a central benzene ring with two phenoxy substituents at the para positions [1]. This compound appears as a white to light yellow crystalline solid with a melting point range of 73–77°C and a density of 1.083 g/cm³, and is characterized by the molecular formula C18H14O2 with a molecular weight of 262.31 g/mol [2]. Unlike generic diphenyl ether or positional isomers, the symmetrical para-substitution pattern of 1,4-diphenoxybenzene confers a rigid, linear molecular architecture that dictates its distinctive reactivity profile, particularly in electrophilic substitution and oxidative coupling reactions [3].

Why 1,4-Diphenoxybenzene Cannot Be Substituted with Positional Isomers or Diphenyl Ether in Electrochemical and Polymer Applications


Generic substitution of 1,4-diphenoxybenzene with diphenyl ether or the 1,3-isomer fails in applications requiring defined polymer architecture or electropolymerizability because the para-substitution pattern is essential for regioselective oxidative coupling. Electrochemical studies demonstrate that while 1,4-diphenoxybenzene undergoes clean polymerization at the para-positions to yield a well-defined linear conjugated polymer (PDPOB), diphenyl ether yields only ill-defined oligomers and sulfur-containing analogs (diphenyl sulfide, diphenyl sulfone) completely fail to electropolymerize [1]. The 1,3-isomer cannot produce the same rigid-rod polymer backbone essential for the melt-stable aromatic polyketones patented for electrical insulation applications [2]. Procurement based solely on chemical class similarity without verifying the para-substitution pattern thus introduces substantial risk of material failure in these specialized contexts.

Quantitative Evidence for Differentiated Selection of 1,4-Diphenoxybenzene: Head-to-Head Comparisons in Electropolymerization, Fluorescence, and Polymer Architecture


Electropolymerizability: 1,4-Diphenoxybenzene vs. Diphenyl Sulfide and Diphenyl Sulfone

Under identical low-potential electrochemical polymerization conditions in boron trifluoride diethyl etherate (BFEE), 1,4-diphenoxybenzene (DPOB) undergoes successful anodic oxidation to deposit electroactive poly(1,4-diphenoxybenzene) (PDPOB) thin films. In direct contrast, its sulfur-containing analogs diphenyl sulfide (DPS) and diphenyl sulfone (DPSO) exhibit complete electropolymerization failure, producing no film deposition [1].

Electropolymerization Conducting Polymers Electroactive Thin Films

Fluorescence Quantum Yield: Poly(1,4-diphenoxybenzene) (PDPOB) vs. Poly(2,2′-dinaphthyl ether) (PDNE)

Poly(1,4-diphenoxybenzene) (PDPOB), synthesized via electropolymerization of 1,4-diphenoxybenzene, exhibits a solution fluorescence quantum yield (Φ) of 0.40, which is more than double that of poly(2,2′-dinaphthyl ether) (PDNE; Φ = 0.18) synthesized from 2,2′-dinaphthyl ether under identical conditions [1].

Fluorescent Polymers Optoelectronics Quantum Yield

Polymer Microsphere Morphology: PDPOB Uniform Spheres vs. PDNE Complex Structure

Electrodeposited PDPOB films formed from 1,4-diphenoxybenzene exhibit regular and homogeneous microspheres with diameters ranging from 200 nm to 1 μm assembled on ITO electrodes. In contrast, PDNE derived from 2,2′-dinaphthyl ether forms a complex, irregular structure due to polymerization occurring at multiple α- and C6-positions of the naphthyl rings rather than a defined para-coupling [1].

Polymer Morphology Thin Films Surface Engineering

Polyketone Synthesis Specificity: 1,4-Diphenoxybenzene as Preferred Comonomer for Melt-Stable Aromatic Polyketones

In HF/BF₃-catalyzed polymerization at 0°C, 1,4-diphenoxybenzene serves as the preferred nucleophilic coreactant with terephthaloyl chloride to produce melt-stable aromatic polyketones useful for electrical insulation. The patent explicitly identifies this specific combination (1,4-diphenoxybenzene + terephthaloyl chloride, where m=1, x and n=0) as the preferred embodiment for achieving melt-stable polymers [1]. No equivalent preference is stated for the 1,3-isomer or diphenyl ether in this exact polymerization system.

Aromatic Polyketones Electrical Insulation Melt-Stable Polymers

Regioselective Polymerization: Defined Para-Coupling vs. Multi-Site Coupling in Dinaphthyl Ether

FT-IR, ¹H NMR spectra, and computational results demonstrate that 1,4-diphenoxybenzene (DPOB) undergoes polymerization mainly through coupling at the para-positions, yielding a well-defined linear conjugated polymer (PDPOB). In contrast, 2,2′-dinaphthyl ether (DNE) polymerizes at α- and C6-positions of the naphthyl rings, producing poly(2,2′-dinaphthyl ether) (PDNE) with a complex, less-defined structure [1].

Regioselective Polymerization Conjugated Polymers Polymer Structure Control

High-Value Application Scenarios for 1,4-Diphenoxybenzene Based on Verified Performance Differentiation


Electrosynthesis of Blue-Emitting Conducting Polymer Thin Films with Controlled Microsphere Morphology

Researchers fabricating electroactive, luminescent thin films via low-potential electropolymerization should select 1,4-diphenoxybenzene as the monomer of choice. Unlike sulfur-containing analogs that fail to polymerize entirely, 1,4-diphenoxybenzene yields PDPOB films with a high fluorescence quantum yield of 0.40 [1] and deposits as uniform microspheres (200 nm to 1 μm) on ITO electrodes [1]. This combination of reliable electropolymerizability, high quantum efficiency, and controlled morphology makes 1,4-diphenoxybenzene uniquely suited for blue-emitting optoelectronic device research and development.

Synthesis of Melt-Stable Aromatic Polyketones for Electrical Insulation

Industrial polymer chemists synthesizing melt-stable aromatic polyketones for electrical insulation applications should procure 1,4-diphenoxybenzene as the preferred nucleophilic comonomer to react with terephthaloyl chloride under HF/BF₃ catalysis [2]. This specific combination is patent-validated to produce the desired melt-stable polymer properties required for high-performance insulation. Substituting positional isomers or other aromatic diethers introduces unverified polymerization behavior and potential melt-instability, increasing formulation risk.

Fabrication of Conjugated Polymers Requiring Predictable Linear Architecture

For applications demanding conjugated polymers with well-defined, predictable linear backbones—such as molecular wires, organic field-effect transistors (OFETs), or structure-property relationship studies—1,4-diphenoxybenzene provides essential regioselective para-coupling [1]. In contrast, naphthyl-based analogs like 2,2′-dinaphthyl ether undergo multi-site coupling that yields structurally complex, poorly defined polymers [1]. Procurement of 1,4-diphenoxybenzene ensures the reproducible polymer architecture necessary for rigorous academic research and reliable device engineering.

Synthesis of Tetradecabromo-1,4-diphenoxybenzene Flame Retardant Standards

Environmental analytical laboratories and regulatory researchers developing methods for detecting brominated flame retardants and their degradation by-products should utilize 1,4-diphenoxybenzene as the core synthetic precursor for preparing tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) analytical standards [3]. The defined para-substitution pattern of the parent compound ensures the correct regioisomeric identity of the brominated derivative, which is essential for accurate identification and quantification of this emerging environmental contaminant in sediment and biota samples from the Great Lakes region [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Diphenoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.